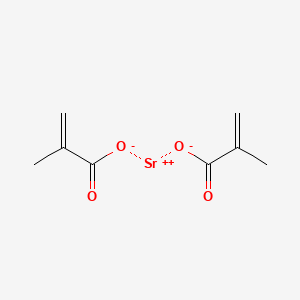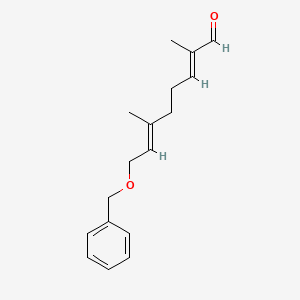
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal is an organic compound characterized by its unique structure, which includes two double bonds in the E configuration, two methyl groups, and a benzyloxy group attached to an octadienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal typically involves the reaction of appropriate aldehydes and alcohols under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its unique aromatic properties
Mechanism of Action
The mechanism by which (2E,6E)-8-(Benzyloxy)-2,6-dimethylocta-2,6-dienal exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its structure. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(2E,6E)-2,6-Dimethyl-8-(benzyloxy)-2,6-octadienol: Similar structure but with an alcohol group instead of an aldehyde.
Uniqueness
Its aldehyde group makes it particularly versatile in synthetic chemistry, allowing for a wide range of chemical transformations .
Properties
CAS No. |
117010-63-6 |
|---|---|
Molecular Formula |
C₁₇H₂₂O₂ |
Molecular Weight |
258.36 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


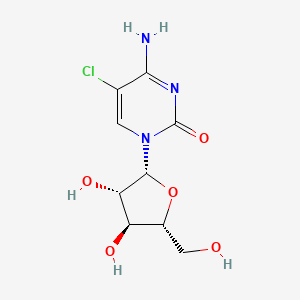

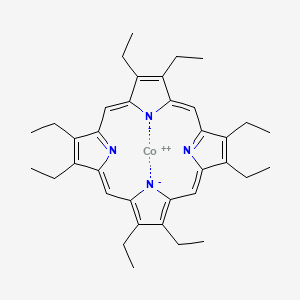

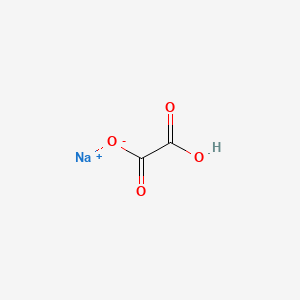
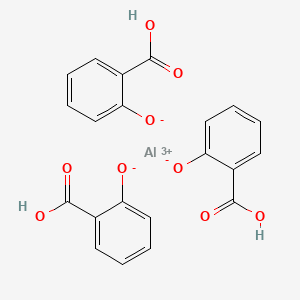
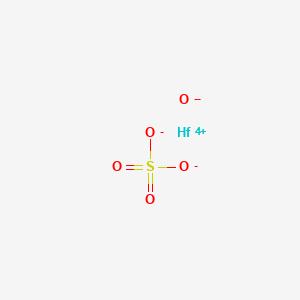
![3-Ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1144334.png)

![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monosodium salt](/img/structure/B1144341.png)
